3-(Methylthio)propane-1-sulfonamide

Description

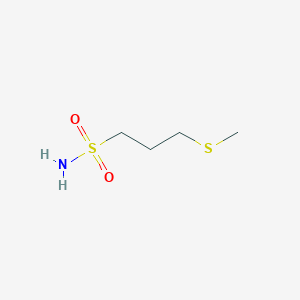

Structure

2D Structure

Properties

IUPAC Name |

3-methylsulfanylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S2/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBGNYUDQQDMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Methylthio Propane 1 Sulfonamide

Established Synthetic Routes to 3-(Methylthio)propane-1-sulfonamide

Established synthetic strategies for this compound typically involve a two-step process: the formation of the key intermediate, 3-(methylthio)propylamine (B146394), followed by its sulfonylation.

One common route to 3-(methylthio)propylamine begins with 3-(methylthio)-1-propanol. patsnap.com This alcohol can be converted to the corresponding halide, 3-methylthio-1-chloropropane, using a reagent such as thionyl chloride. patsnap.com The subsequent reaction with a nitrogen source, like in the Gabriel synthesis using potassium phthalimide (B116566) followed by hydrazinolysis, yields the desired 3-(methylthio)propylamine. patsnap.com Another approach involves the reaction of 1,3-dibromopropane (B121459) with potassium phthalimide, followed by reaction with sodium methyl mercaptide and subsequent hydrazinolysis to produce 3-(methylthio)propylamine. patsnap.com

Once 3-(methylthio)propylamine is obtained, it can be converted to this compound via a sulfonylation reaction. A standard method for this transformation is the reaction of the amine with a sulfonyl chloride, such as sulfuryl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, direct reaction with chlorosulfonic acid can be employed, though this method is often less selective. nih.gov

A plausible, though not explicitly documented, synthetic pathway could also involve the preparation of 3-(methylthio)propane-1-sulfonyl chloride as an intermediate. uni.lu This could potentially be synthesized from 3-(methylthio)propionic acid or its derivatives. The subsequent amination of this sulfonyl chloride with ammonia (B1221849) would then yield the target sulfonamide.

Table 1: Key Intermediates and Reagents in Established Synthetic Routes

| Intermediate/Reagent | Role in Synthesis |

| 3-(Methylthio)-1-propanol | Starting material for the synthesis of 3-(methylthio)propylamine |

| Thionyl chloride | Reagent for the conversion of an alcohol to a chloride |

| Potassium phthalimide | Reagent in the Gabriel synthesis for introducing a protected amine group |

| Hydrazine hydrate | Reagent for the deprotection of the phthalimide group |

| 1,3-Dibromopropane | Starting material in an alternative synthesis of 3-(methylthio)propylamine |

| Sodium methyl mercaptide | Reagent to introduce the methylthio group |

| 3-(Methylthio)propylamine | Key intermediate, the amine precursor to the final sulfonamide |

| Sulfuryl chloride | Sulfonylating agent for the conversion of the amine to the sulfonamide |

| Chlorosulfonic acid | Alternative sulfonylating agent |

| 3-(Methylthio)propane-1-sulfonyl chloride | Potential intermediate for amination to the sulfonamide |

Novel Approaches and Catalyst Development in this compound Synthesis

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the formation of sulfonamides, which could be applied to the synthesis of this compound. These modern approaches often utilize catalytic systems to improve reaction conditions, yields, and functional group tolerance.

One promising strategy involves the direct, three-component synthesis of sulfonamides. For instance, synergetic photoredox and copper catalysis have been shown to effectively synthesize sulfonamides from a variety of aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This method's tolerance for various electron-rich and electron-deficient amines suggests its potential applicability to the synthesis of this compound from 3-(methylthio)propylamine.

Palladium-catalyzed methods have also emerged for the preparation of sulfonamides under mild conditions. nih.gov These processes often exhibit significant functional group tolerance, which would be advantageous given the presence of the thioether in the target molecule. One such method involves the palladium-catalyzed coupling of arylboronic acids with a chlorosulfonyl group source, followed by in-situ derivatization with an amine. nih.gov While this is demonstrated for aryl sulfonamides, adaptation to alkyl sulfonamides could be explored.

Furthermore, the use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), has become a popular strategy. organic-chemistry.orgthieme-connect.com Copper-catalyzed reactions of (hetero)arylboronic acids, amines, and DABSO provide a one-step synthesis of sulfonamides with broad functional group tolerance. thieme-connect.com This approach avoids the direct handling of gaseous sulfur dioxide, enhancing the safety and practicality of the synthesis.

Table 2: Comparison of Novel Synthetic Approaches

| Method | Catalyst/Reagent | Key Features | Potential for this compound Synthesis |

| Synergetic Photoredox and Copper Catalysis | Photoredox catalyst, Copper catalyst, SO2 source | Mild, room temperature conditions; single-step process. acs.org | High potential due to broad amine scope. |

| Palladium-Catalyzed Chlorosulfonylation | Palladium catalyst, Phenyl chlorosulfate | Mild conditions, good functional group tolerance. nih.gov | Adaptable from aryl to alkyl sulfonamides. |

| Copper-Catalyzed Reaction with DABSO | Copper catalyst, DABSO | Avoids gaseous SO2, one-step synthesis. thieme-connect.com | High potential due to wide substrate scope. |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. The synthesis of this compound can be made more sustainable by incorporating these principles.

A key aspect of green chemistry is the use of environmentally benign solvents. Water has been demonstrated as a viable solvent for the synthesis of sulfonamides, offering a facile and environmentally friendly alternative to traditional organic solvents. rsc.org The reaction of amines with sulfonyl chlorides can be performed in water, often with simple workup procedures involving filtration after acidification. rsc.org This approach could be directly applied to the sulfonylation of 3-(methylthio)propylamine.

Solvent-free, or neat, reaction conditions represent another green synthetic strategy. sci-hub.se The sulfonylation of primary and secondary amines with arylsulfonyl chlorides has been successfully carried out at room temperature without any solvent, which minimizes waste and simplifies purification. sci-hub.se Mechanochemical methods, using a ball mill for the synthesis of sulfonamides, also offer a solvent-free and efficient alternative. rsc.org

Catalytic methods, as discussed in the previous section, are inherently green as they reduce the need for stoichiometric reagents and often allow for milder reaction conditions. The development of reusable catalysts, such as nano-Ru/Fe3O4 for the direct coupling of sulfonamides and alcohols, further enhances the sustainability of the process. acs.org For the synthesis of the precursor amine, biocatalytic methods using enzymes like transaminases offer a highly selective and sustainable route under mild conditions. numberanalytics.com

Chemical Transformations and Functionalization of this compound

The presence of two distinct functional groups, the sulfonamide and the methylthio moieties, in this compound allows for a range of chemical transformations and derivatization strategies.

Reactions Involving the Sulfonamide Moiety

The sulfonamide group offers several sites for functionalization. The nitrogen atom of the sulfonamide is acidic and can be deprotonated with a suitable base. The resulting anion can then undergo N-alkylation with various alkyl halides. tandfonline.comorganic-chemistry.org This reaction provides a straightforward method to introduce a wide range of substituents on the sulfonamide nitrogen. The reaction can be carried out using traditional methods with a base in an organic solvent, or by using anion exchange resins to support the sulfonamide, which can simplify the procedure and purification. tandfonline.com Manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents represents a greener alternative. acs.org

Reactions Involving the Methylthio Moiety

The sulfur atom of the methylthio group is nucleophilic and susceptible to oxidation. youtube.com Controlled oxidation can lead to the formation of the corresponding sulfoxide (B87167) or sulfone. A variety of oxidizing agents can be employed for this transformation, such as hydrogen peroxide, often in the presence of a catalyst like titanium silicalite-1 (TS-1). rsc.org The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. organic-chemistry.orgresearchgate.net For instance, m-chloroperoxybenzoic acid (m-CPBA) is a common reagent for this purpose, where the stoichiometry can be controlled to favor the sulfoxide (one equivalent) or the sulfone (two or more equivalents). reddit.com

Regioselective and Stereoselective Derivatization Strategies

The distinct reactivity of the sulfonamide and methylthio groups allows for a high degree of regioselectivity in the derivatization of this compound. Reactions targeting the sulfonamide nitrogen, such as N-alkylation, will typically not affect the methylthio group under standard conditions. Conversely, oxidation of the thioether can be achieved without altering the sulfonamide moiety.

Stereoselectivity could be a consideration if chiral centers are introduced during derivatization. For example, if an N-alkylation is performed with a chiral alkyl halide, a diastereomeric mixture could be formed. Similarly, the oxidation of the thioether to a sulfoxide creates a stereocenter at the sulfur atom. Enantioselective oxidation methods, potentially using chiral catalysts, could be employed to favor the formation of one enantiomer of the resulting sulfoxide.

Table 3: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Sulfonamide | N-Alkylation | Alkyl halide, Base (e.g., K2CO3) or Anion exchange resin | N-Alkyl-3-(methylthio)propane-1-sulfonamide |

| Methylthio | Oxidation to Sulfoxide | 1 eq. m-CPBA or H2O2/catalyst | 3-(Methylsulfinyl)propane-1-sulfonamide |

| Methylthio | Oxidation to Sulfone | ≥2 eq. m-CPBA or H2O2/catalyst | 3-(Methylsulfonyl)propane-1-sulfonamide |

No public domain information is available regarding the design, synthesis, and chemical modification of this compound analogues.

The performed searches yielded general information on the synthesis of broader classes of sulfonamide derivatives and the preparation of potential precursors. However, no documents were found that specifically address the chemical modification of the this compound scaffold or detail any structure-activity relationship (SAR) studies related to its analogues.

Consequently, it is not possible to provide an article with detailed research findings, data tables, or a list of compound names as requested, due to the absence of available information in the public domain.

Advanced Spectroscopic and Crystallographic Characterization of 3 Methylthio Propane 1 Sulfonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of 3-(Methylthio)propane-1-sulfonamide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

Multi-Dimensional NMR Techniques for Conformational and Structural Elucidation

While one-dimensional NMR provides fundamental data, multi-dimensional techniques are required for unambiguous assignment and conformational analysis. For this compound, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. It would be expected to show a clear correlation between the signals of the adjacent methylene (B1212753) (-CH₂-) groups in the propane (B168953) backbone (C1-H₂, C2-H₂, and C3-H₂), confirming their connectivity.

An HSQC experiment would map direct one-bond correlations between protons and the carbon atoms they are attached to. This technique would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals, confirming the assignment of the carbon skeleton. For instance, the proton signal assigned to the methylthio group would show a cross-peak with the methyl carbon signal in the ¹³C spectrum.

Mass Spectrometric Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound (C₄H₁₁NO₂S₂), the expected monoisotopic mass of the neutral molecule is 169.0231 Da. HRMS analysis, typically performed on the protonated molecule [M+H]⁺, would be used to confirm this elemental composition with a mass accuracy of less than 5 ppm.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the [M+H]⁺ ion) to produce a series of product ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to elucidate the structure of the original molecule.

For this compound, key fragmentation pathways under MS/MS conditions are predicted to involve:

Loss of sulfur dioxide (SO₂): A common fragmentation for sulfonamides, resulting in a significant neutral loss of 64 Da.

Cleavage of the C-S bonds: Fragmentation can occur on either side of the thioether or at the C-S bond of the sulfonyl group.

Cleavage of the S-N bond: This would lead to the loss of the amine group or the entire sulfonylamine moiety.

Alkyl chain fragmentation: Cleavage of the C-C bonds within the propane backbone.

The table below details the predicted major ions in the MS/MS spectrum of protonated this compound.

| Predicted Ion (m/z) | Formula | Identity / Proposed Fragmentation Pathway |

| 170.0309 | [C₄H₁₂NO₂S₂]⁺ | [M+H]⁺ (Protonated Parent Molecule) |

| 106.0387 | [C₄H₁₂NS]⁺ | [M+H - SO₂]⁺ |

| 91.0166 | [C₃H₇S₂]⁺ | [M+H - SO₂NH₂]⁺ |

| 89.0404 | [C₃H₉S]⁺ | Cleavage of C-S bond adjacent to SO₂ group |

| 75.0244 | [CH₅S]⁺ | [CH₃S+H₂]⁺, indicative of methylthio group |

Predicted m/z values are for monoisotopic masses.

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound are expected to be rich in information, confirming the presence of the sulfonamide and thioether groups. The sulfonamide group has several characteristic vibrations:

N-H Stretching: Two distinct bands are expected for the asymmetric and symmetric stretching of the primary amine (-NH₂) in the 3400-3200 cm⁻¹ region.

S=O Stretching: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the sulfonyl group (SO₂) are predicted to appear around 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively. These are often the most intense bands in the IR spectrum of a sulfonamide.

S-N Stretching: A weaker band is expected in the 950-890 cm⁻¹ region corresponding to the sulfur-nitrogen bond stretch.

The alkyl and thioether portions of the molecule will also produce characteristic signals, primarily from C-H stretching in the 3000-2850 cm⁻¹ region and C-S stretching at lower frequencies (around 700-600 cm⁻¹). While some vibrations are active in both IR and Raman, the techniques are complementary. For example, the symmetric S=O stretch is typically strong in both, while the C-S and S-S (if present) stretches are often more prominent in the Raman spectrum.

The following table outlines the predicted key vibrational frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy | Notes |

| N-H Asymmetric Stretch | 3400 - 3300 | IR, Raman | Characteristic of primary sulfonamide. |

| N-H Symmetric Stretch | 3300 - 3200 | IR, Raman | Characteristic of primary sulfonamide. |

| C-H Aliphatic Stretch | 3000 - 2850 | IR, Raman | From CH₃ and CH₂ groups. |

| S=O Asymmetric Stretch | 1320 - 1310 | IR (Strong), Raman | Key sulfonamide band. |

| S=O Symmetric Stretch | 1155 - 1143 | IR (Strong), Raman (Strong) | Key sulfonamide band. |

| S-N Stretch | 950 - 890 | IR | Confirms sulfonamide structure. |

| C-S Stretch | 700 - 600 | Raman (Stronger), IR (Weak) | Confirms thioether linkage. |

Predicted frequencies are based on established group frequency charts and literature on sulfonamides.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the determination of bond lengths, bond angles, and torsion angles, thereby defining the conformation of the molecule in the solid state. Furthermore, it reveals the nature and geometry of intermolecular interactions that govern the packing of molecules in the crystal lattice.

As of the latest literature review, a specific crystal structure determination for this compound has not been reported in publicly accessible databases. However, the analysis of structurally related compounds provides a strong basis for understanding its expected solid-state behavior. Sulfonamides, as a class of compounds, are known to participate in a variety of intermolecular interactions, with hydrogen bonds being a predominant feature. nih.govresearchgate.netcsic.es The sulfonamide group (-SO₂NH₂) itself is a potent hydrogen bond donor (N-H) and acceptor (S=O).

To illustrate the crystallographic features of a related structure, we can examine the data for N,N′-(Propane-1,3-diyl)bis(p-toluenesulfonamide). researchgate.net This molecule contains a propane-1,3-diyl linker, similar to the propane backbone of the title compound.

Interactive Table: Crystallographic Data for a Structurally Related Sulfonamide Derivative

| Parameter | Value for N,N′-(Propane-1,3-diyl)bis(p-toluenesulfonamide) |

| Chemical Formula | C₁₇H₂₂N₂O₄S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.935 (2) |

| b (Å) | 8.868 (2) |

| c (Å) | 10.236 (2) |

| α (°) | 90 |

| β (°) | 104.53 (3) |

| γ (°) | 90 |

| Volume (ų) | 959.0 (3) |

| Z (molecules/unit cell) | 2 |

| R-factor | 0.028 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral forms exist)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral substance with left and right circularly polarized light. Circular dichroism (CD) spectroscopy is a principal method among these, measuring the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique is invaluable for the characterization of enantiomers, which are non-superimposable mirror images of each other.

The parent molecule, this compound, is achiral and therefore does not possess enantiomers. As a result, it will not exhibit a circular dichroism spectrum. However, if a chiral center were introduced into the molecule, for instance, by substitution on the propane backbone or by the creation of a chiral sulfur atom, the resulting enantiomers could be distinguished and characterized using CD spectroscopy.

For a hypothetical chiral derivative of this compound, the enantiomers would produce mirror-image CD spectra. The sign of the Cotton effects (positive or negative peaks) and their intensity would be characteristic of the absolute configuration of each enantiomer. nih.govjascoch.com This makes CD spectroscopy a powerful tool for:

Determining the absolute configuration of a chiral sulfonamide, often in conjunction with quantum chemical calculations.

Assessing the enantiomeric excess (ee) or optical purity of a sample. nih.govresearchgate.net

Studying conformational changes in chiral sulfonamides in solution.

Interactive Table: Illustrative Data from a Hypothetical Circular Dichroism Analysis of a Chiral Sulfonamide

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 220 | +5000 |

| 245 | -3500 |

| 280 | +1200 |

This hypothetical data illustrates that a chiral sulfonamide would exhibit distinct positive and negative bands in its CD spectrum at specific wavelengths, allowing for its unambiguous identification and stereochemical analysis. The binding of even achiral sulfonamides to chiral macromolecules, such as proteins, can induce a CD signal, providing insights into drug-protein interactions. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Methylthio Propane 1 Sulfonamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity Descriptors, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for elucidating the electronic properties of 3-(Methylthio)propane-1-sulfonamide. These methods provide a detailed picture of the molecule's electron distribution and energy levels.

The geometric and electronic structures of molecules can be optimized using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311++G(d,p). Such calculations are typically performed using software packages like Gaussian. From the optimized geometry, a variety of electronic properties can be determined.

Electronic Structure and Reactivity Descriptors:

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. These descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): An indicator of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are invaluable for predicting how this compound might interact with other chemical species.

Energetics:

Theoretical calculations also provide access to the thermodynamic properties of the molecule. The total energy, enthalpy, and Gibbs free energy of formation can be computed, offering insights into the molecule's stability. These energetic parameters are crucial for understanding the thermodynamics of reactions involving this compound.

Below is a hypothetical data table illustrating the kind of results that would be obtained from DFT calculations on this compound.

| Parameter | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 3.5 eV |

| Chemical Softness (S) | 0.29 eV⁻¹ |

| Electrophilicity Index (ω) | 2.29 eV |

| Total Energy | -850 Hartree |

Note: The values in this table are illustrative and represent typical ranges for similar molecules.

Conformational Analysis and Potential Energy Surface Mapping

The flexible propane (B168953) chain in this compound allows for multiple spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

This is achieved by systematically rotating the single bonds within the molecule and calculating the corresponding energy at each step. The results are visualized on a Potential Energy Surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them.

Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape. For instance, the relative orientation of the methylthio and sulfonamide groups can influence how the molecule interacts with a biological target.

Molecular Dynamics Simulations of this compound in Solution-Phase Systems

While quantum chemical calculations often model a molecule in the gas phase, its behavior in a real-world environment, such as in a solvent, can be different. Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in solution.

In an MD simulation, the motion of every atom in the system (the solute and the surrounding solvent molecules) is calculated over time by solving Newton's equations of motion. This provides a detailed trajectory of the molecule, revealing how it moves, rotates, and interacts with its environment.

For this compound, MD simulations can provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the sulfonamide group and water molecules.

Conformational Dynamics: The transitions between different conformations in solution.

These simulations are computationally intensive but offer a dynamic and realistic picture of the molecule's behavior.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated. These theoretical spectra can aid in the assignment of experimental IR bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen and carbon atoms can be predicted. This information is invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: The electronic transitions and the corresponding absorption wavelengths can be calculated using Time-Dependent DFT (TD-DFT). This helps in understanding the molecule's electronic absorption properties.

A strong correlation between the predicted and experimental spectra provides confidence in both the computational model and the experimental structure determination.

Below is an example of a table comparing theoretical and hypothetical experimental spectroscopic data.

| Spectroscopic Data | Theoretical Prediction | Experimental Value (Hypothetical) |

| ¹H-NMR (δ, ppm) | 3.4 (t, 2H), 2.6 (t, 2H), 2.1 (s, 3H), 2.0 (m, 2H), 7.2 (s, 2H) | 3.3 (t, 2H), 2.5 (t, 2H), 2.1 (s, 3H), 1.9 (m, 2H), 7.1 (s, 2H) |

| ¹³C-NMR (δ, ppm) | 52.0, 35.0, 28.0, 15.0 | 51.5, 34.8, 27.5, 14.9 |

| IR (cm⁻¹) | 3350 (N-H stretch), 1330 & 1150 (S=O stretch), 2920 (C-H stretch) | 3345 (N-H stretch), 1325 & 1145 (S=O stretch), 2915 (C-H stretch) |

Note: The experimental values in this table are hypothetical and for illustrative purposes.

Theoretical Studies on Reaction Mechanisms Involving this compound

Computational chemistry can be used to investigate the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates, and calculate the activation energies.

This information is crucial for understanding the kinetics and thermodynamics of a reaction, and for predicting the likely products. For example, theoretical studies could explore the mechanism of its synthesis, its metabolism, or its potential reactions with biological macromolecules. Such studies provide a level of detail that is often difficult to obtain through experimental methods alone.

Mechanistic Investigations of Molecular Interactions and Biological Activities in Vitro / Preclinical Cellular/biochemical Focus, Excluding Human/clinical Data

Identification and Characterization of Molecular Targets for 3-(Methylthio)propane-1-sulfonamide (in vitro)

To date, specific molecular targets for this compound have not been identified in published studies. Determining these targets would be the foundational step in understanding its biological role. This would typically involve screening the compound against a wide array of proteins, including enzymes, receptors, and ion channels, to identify any specific binding partners. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, or high-throughput screening assays would be employed to achieve this.

Enzyme Inhibition Kinetics and Mechanistic Studies (in vitro)

There is currently no available data on the enzyme inhibition properties of this compound. Should a target enzyme be identified, detailed kinetic studies would be required to characterize the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to determine key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Receptor Binding Affinity and Ligand-Target Interactions (in vitro)

Similarly, the receptor binding profile of this compound is unknown. If the compound were found to interact with a specific receptor, radioligand binding assays or surface plasmon resonance (SPR) would be utilized to quantify its binding affinity (Kd) and its association and dissociation rate constants.

Structure-Activity Relationship (SAR) Studies based on Molecular Interactions

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For this compound, this would involve the synthesis and biological evaluation of a series of analogues. By systematically modifying the three main components of the molecule—the propanesulfonamide core, the terminal methylthio group, and the sulfonamide functional group—researchers could elucidate the structural requirements for biological activity. However, no such SAR studies for this specific compound have been reported.

Cellular Pathway Modulation and Mechanistic Insights in Preclinical Model Systems (in vitro)

The effects of this compound on cellular pathways have not been investigated. Once a molecular target is validated, studies in relevant cell-based models would be necessary to understand how the compound modulates signaling pathways and cellular processes. This could involve techniques like western blotting, qPCR, and reporter gene assays to measure changes in protein expression, gene transcription, and pathway activation.

Interactions with Biomacromolecules (e.g., DNA, RNA, Proteins) at a Molecular Level

Direct experimental evidence of this compound interacting with biomacromolecules is absent from the scientific literature. While sulfonamides are known to interact with proteins, and the alkylthio group could potentially engage in hydrophobic or other interactions, specific details for this compound are not available. Biophysical techniques such as isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography would be required to characterize these interactions at an atomic level.

Analytical Method Development for 3 Methylthio Propane 1 Sulfonamide

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is a cornerstone of pharmaceutical and chemical analysis, offering high-resolution separation of complex mixtures. solubilityofthings.comresearchgate.net For 3-(Methylthio)propane-1-sulfonamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent viable techniques for purity determination and quantification in research samples. researchgate.net

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like many sulfonamides. solubilityofthings.comwu.ac.th It is widely used for assay determination, impurity profiling, and stability studies in the pharmaceutical industry. researchgate.netjocpr.com A reversed-phase HPLC (RP-HPLC) method would be the most probable choice for this compound, separating the compound based on its hydrophobicity.

Method development would involve optimizing several key parameters:

Stationary Phase: A C8 or C18 column is typically effective for sulfonamide separation. wu.ac.thsigmaaldrich.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common. sigmaaldrich.comnih.gov The pH of the aqueous phase can be adjusted to control the ionization state of the sulfonamide and improve peak shape and retention.

Detection: A Diode-Array Detector (DAD) or a UV-Vis detector is standard, often set at a wavelength around 265-270 nm where sulfonamides typically exhibit strong absorbance. wu.ac.thimeko.infonih.gov Fluorescence detection can also be employed after pre-column derivatization with an agent like fluorescamine (B152294) to enhance sensitivity. nih.gov

The following table presents typical HPLC conditions used for the analysis of various sulfonamides, which can serve as a starting point for developing a method for this compound.

Table 1: Example HPLC Conditions for Sulfonamide Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | YMC-Triart C8 (250x4.6 mm, 5µm) wu.ac.th | Chromolith® High Resolution RP-18e (100x4.6 mm) sigmaaldrich.com | Zorbax Eclipse XDB C18 (150x4.6 mm, 5µm) nih.gov |

| Mobile Phase | Gradient elution with a buffer and organic solvent mixture. wu.ac.th | A: Acetonitrile/20mM ammonium acetate, pH 4.75 (2:98 v/v) B: Acetonitrile/20mM ammonium acetate, pH 4.75 (32:68 v/v) sigmaaldrich.com | A: 0.08% acetic acid in water B: Acetonitrile C: Methanol nih.gov |

| Flow Rate | 1.0 mL/min wu.ac.th | 0.7 mL/min sigmaaldrich.com | 0.6 mL/min nih.gov |

| Column Temp. | 25 °C wu.ac.th | 40 °C sigmaaldrich.com | 25 °C nih.gov |

| Detection | UV at 265 nm wu.ac.th | UV at 270 nm sigmaaldrich.com | Fluorescence (Ex: 405 nm, Em: 495 nm) after derivatization nih.gov |

| Injection Vol. | 5 µL wu.ac.th | 5 µL sigmaaldrich.com | 40 µL nih.gov |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. gentechscientific.com For many sulfonamides, which are generally non-volatile due to their polarity, derivatization is a necessary step to increase their volatility and thermal stability, making them suitable for GC analysis. sciencepub.netnih.gov

Key steps in developing a GC method for this compound would include:

Derivatization: The primary amino group of the sulfonamide can be derivatized. Common approaches include methylation followed by acylation. nih.gov For instance, n-tetradecanesulfonyl chlorides have been converted to N,N-diethylsulfonamides to improve thermal stability for GC analysis. nih.gov

Column Selection: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are common. For enhanced selectivity and sensitivity, a Nitrogen-Phosphorus Detector (NPD) or an Atomic Emission Detector (AED) can be utilized. nih.gov

The table below outlines potential GC conditions, including a derivatization step, that could be adapted for this compound.

Table 2: Example GC Conditions for Sulfonamide Analysis

| Parameter | Example Condition |

|---|---|

| Derivatization | Methylation of the N1 position, followed by acylation of the N4 position. nih.gov |

| Column | Capillary column (e.g., DB-5 or equivalent). |

| Carrier Gas | Helium or Hydrogen. gentechscientific.com |

| Injector Temp. | Optimized to ensure volatilization without degradation (e.g., 250-280 °C). |

| Oven Program | Temperature gradient to separate analytes (e.g., initial temp 150°C, ramped). gentechscientific.com |

| Detector | Atomic Emission Detection (AED) for elemental ratio characterization (C, N, S). nih.gov |

Spectrophotometric and Electrochemical Detection Methodologies

Beyond standard UV-Vis detection in HPLC, other detection methods can offer advantages in terms of sensitivity and selectivity.

Spectrophotometric Methods: These methods are often based on a color-forming reaction. A common approach for sulfonamides involves diazotization of the primary aromatic amine group, followed by coupling with a chromogenic agent to produce a colored azo dye that can be quantified using a spectrophotometer. oup.com While this method is generally applied to sulfonamides with a primary aromatic amine, its applicability to this compound would depend on the reactivity of its specific structure in such a reaction.

Electrochemical Detection: This technique can provide high sensitivity for electroactive compounds. researchgate.net Sulfonamides can be oxidized at the amine group, generating a detectable electrochemical signal. researchgate.net Electrochemical sensors, sometimes modified with specific polymers or nanomaterials, can be developed for the sensitive and selective detection of sulfonamides. researchgate.net The feasibility of this method for this compound would require an investigation of its electrochemical properties.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis in Complex Research Matrices

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are indispensable for trace analysis and structural elucidation. jocpr.comarlok.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for quantifying sulfonamides in complex matrices. sciencepub.netnih.govscispace.com An electrospray ionization (ESI) source is typically used, operating in positive ion mode to generate the protonated molecular ion [M+H]⁺. nih.govnih.gov Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented to produce characteristic product ions. nih.govusda.govresearchgate.net This provides excellent specificity and low detection limits. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Following the necessary derivatization, GC-MS can be used for the confirmation and quantification of sulfonamides. sciencepub.netnih.gov Electron Impact (EI) ionization is a common method, providing characteristic fragmentation patterns that can be used for library matching and structural confirmation. nih.gov

The following table shows typical LC-MS/MS parameters for the analysis of sulfonamides.

Table 3: Example LC-MS/MS Parameters for Sulfonamide Analysis

| Parameter | Example Condition |

|---|---|

| LC System | UPLC or HPLC system. nih.gov |

| Column | C18 column (e.g., Agilent ZORBAX XDB-C18, 4.6 x 100 mm, 1.8 µm). nih.gov |

| Mobile Phase | Gradient with 0.1% formic acid in water and acetonitrile. scispace.comnih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode. sciencepub.netnih.gov |

| MS Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF). nih.govnih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM). nih.govusda.gov |

| Key Parameters | Spray Voltage: ~5500 V; Vaporizer Temperature: ~550 °C. nih.gov |

Method Validation and Quality Control Protocols in Chemical Research

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. wu.ac.thjocpr.com Method validation demonstrates that the analytical procedure is accurate, precise, specific, and robust. researchgate.net In a research context, this ensures the reliability of data on purity, yield, and stability. Key validation parameters are defined by international guidelines such as those from the International Council for Harmonisation (ICH).

The validation process for an analytical method for this compound would include the following:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. wu.ac.thnih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.gov A correlation coefficient (R²) of >0.99 is typically desired. wu.ac.th

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wu.ac.th

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies on spiked samples. nih.govsciencepub.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sciencepub.netmdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sciencepub.netmdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. wu.ac.th

Quality control (QC) in chemical research involves implementing procedures to ensure that the analytical data generated is reliable. solubilityofthings.comarlok.com This includes regular calibration of instruments, use of system suitability tests before chromatographic runs, analysis of control samples, and maintaining proper documentation. wu.ac.thjocpr.com

The following table summarizes validation parameters from a study on sulfonamide analysis, which are representative of the targets for a new method.

Table 4: Representative Method Validation Parameters for Sulfonamide Analysis

| Validation Parameter | Typical Acceptance Criteria/Results |

|---|---|

| Linearity (R²) | > 0.995 nih.gov |

| Accuracy (Recovery) | 77.00–121.16% mdpi.com |

| Repeatability (RSD) | < 17.34% mdpi.com |

| Reproducibility (RSD) | < 18.55% mdpi.com |

| Decision Limit (CCα) | 33.87–67.63 µg/kg mdpi.com |

| Detection Capability (CCβ) | 53.36–92.00 µg/kg mdpi.com |

| LOD | 13.53–23.30 µg/kg mdpi.com |

| LOQ | 26.02–40.38 µg/kg mdpi.com |

Advanced Research Applications of 3 Methylthio Propane 1 Sulfonamide in Chemical Sciences Non Clinical

Role as a Key Synthetic Intermediate in Multi-Step Organic Synthesis

As a molecule possessing both a sulfonamide and a thioether functional group, 3-(Methylthio)propane-1-sulfonamide holds potential as a versatile intermediate in the synthesis of more complex molecules. These functional groups offer reactive sites for various chemical transformations.

Precursor for Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. While the structure of this compound suggests its potential as a precursor for synthesizing certain sulfur and nitrogen-containing heterocycles, a comprehensive review of the scientific literature reveals a lack of specific studies detailing its use for this purpose. The inherent functionalities could, in principle, be utilized in cyclization reactions to form various ring systems. For instance, the sulfonamide nitrogen could act as a nucleophile, while the thioether could be oxidized to a sulfoxide (B87167) or sulfone, modulating its reactivity and enabling different synthetic pathways. However, at present, there are no documented examples of this compound being employed as a direct precursor for the synthesis of heterocyclic scaffolds in published research.

Building Block for Functional Materials

Functional materials are designed to possess specific properties, such as electronic, optical, or magnetic characteristics. The incorporation of heteroatoms like sulfur and nitrogen can be pivotal in tuning these properties. The sulfonamide group in this compound could potentially engage in hydrogen bonding, a key interaction in the self-assembly of polymeric and crystalline materials. The thioether moiety offers a site for coordination with metal ions, which could lead to the formation of coordination polymers or metal-organic frameworks (MOFs). Despite this theoretical potential, there is currently no available research that demonstrates the application of this compound as a building block in the synthesis of functional materials.

Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits. These assemblies are held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and van der Waals forces. Molecular recognition, a key principle in supramolecular chemistry, involves the specific binding of a host molecule to a guest molecule.

The functional groups present in this compound, namely the sulfonamide and the thioether, could participate in such non-covalent interactions. The sulfonamide group is a known hydrogen bond donor and acceptor, while the sulfur atom of the thioether can act as a soft donor for metal ions. These features suggest that this compound could potentially act as a guest in various host-guest systems or be incorporated into larger supramolecular architectures. However, a thorough search of the scientific literature indicates that there are no specific studies on the application of this compound in the fields of supramolecular chemistry and molecular recognition.

Contribution to Catalyst Design and Ligand Synthesis

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal-based catalysts. The presence of both a nitrogen and a sulfur donor atom in this compound makes it a potential candidate for a bidentate ligand in coordination chemistry. Such ligands can coordinate to a metal center, influencing its electronic and steric environment, and thereby its catalytic properties.

The following table summarizes the types of reactions catalyzed by the related compound, 3-(propylthio)propane-1-sulfonic acid immobilized on magnetic nanoparticles:

| Catalyst | Reactants | Product | Reference |

| 3-(propylthio)propane-1-sulfonic acid@SiO₂-Fe₃O₄ | Aryl aldehyde, 5-aminotetrazole, ethyl acetoacetate | Dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate | nih.gov |

| 3-(propylthio)propane-1-sulfonic acid@SiO₂-Fe₃O₄ | Aryl aldehyde, 5-aminotetrazole, dimedone | Tetrahydrotetrazolo[5,1-b]quinazolinone | nih.gov |

Use as a Chemical Probe for Mechanistic Biological Studies (in vitro)

Chemical probes are small molecules used to study and manipulate biological systems in vitro and in vivo. They can be invaluable tools for understanding the function of proteins and elucidating biological pathways. The specific structural features of a molecule determine its potential as a chemical probe.

A search of the scientific literature for in vitro studies utilizing this compound as a chemical probe for mechanistic biological investigations did not yield any results. Therefore, there is no published evidence to suggest its use in this capacity.

Environmental Chemistry and Fate of 3 Methylthio Propane 1 Sulfonamide

Degradation Pathways in Model Environmental Systems (e.g., soil, water)

There is currently a significant lack of publicly available scientific literature detailing the degradation pathways of 3-(Methylthio)propane-1-sulfonamide in model environmental systems such as soil and water. While general degradation mechanisms for the broader class of sulfonamide compounds have been studied, this information cannot be directly extrapolated to this specific molecule without dedicated research.

Studies on other sulfonamides, such as sulfamethoxazole (B1682508) and sulfadiazine, have identified several potential degradation routes in environmental matrices. These can include microbial degradation, photodegradation, and hydrolysis. Common transformation pathways for some sulfonamides involve the cleavage of the sulfonamide bond (S-N bond), hydroxylation of the aromatic ring, and modifications of the amine group. However, the presence of a methylthio- group in the propane (B168953) chain of this compound introduces a unique structural feature that would likely influence its degradation profile. The specific enzymes and reaction conditions required to break down this compound in soil and water systems have not been documented in the available scientific literature.

Photolytic and Hydrolytic Stability Investigations

Specific investigations into the photolytic and hydrolytic stability of this compound are not present in the current body of scientific research. Photolysis, or the breakdown of compounds by light, is a known degradation pathway for some sulfonamides, particularly in aqueous environments. The rate and products of photolysis are dependent on factors such as the wavelength of light, the presence of photosensitizing agents in the water, and the chemical structure of the sulfonamide itself.

Similarly, hydrolysis, the reaction with water that can lead to the breakdown of a chemical, is another potential fate process. The stability of a sulfonamide to hydrolysis is influenced by pH and temperature. For some sulfonamides, hydrolysis can be a slow process under typical environmental conditions. Without experimental data for this compound, its susceptibility to these abiotic degradation processes remains unknown.

Biotransformation Studies in Environmental Microorganisms

There are no specific studies on the biotransformation of this compound by environmental microorganisms. Research on other sulfonamides has shown that various bacteria and fungi are capable of transforming these compounds. These biotransformation processes can lead to a range of metabolites, some of which may be more or less toxic or persistent than the parent compound.

For some sulfonamides, microorganisms have been shown to mediate the cleavage of the S-N bond, N-acetylation, and other enzymatic modifications. The ability of microorganisms to utilize this compound as a source of carbon, nitrogen, or sulfur has not been investigated. Therefore, the specific microbial species, enzymatic pathways, and resulting transformation products involved in the biotransformation of this compound are yet to be determined.

Conclusions and Future Research Directions for 3 Methylthio Propane 1 Sulfonamide

Summary of Key Academic Discoveries and Contributions

Direct academic discoveries concerning 3-(methylthio)propane-1-sulfonamide are limited. However, the constituent functional groups, sulfonamides and thioethers, are cornerstones of medicinal and materials chemistry.

Sulfonamides are a well-established class of compounds with a vast range of biological activities, including antibacterial, antiviral, antidiabetic, and anticancer properties. ajchem-b.com They are integral components of numerous FDA-approved drugs. nih.gov Research has demonstrated their ability to act as enzyme inhibitors, for instance, against carbonic anhydrase. ajchem-b.comrsc.org The sulfonamide moiety is considered a "privileged pharmacophore" in drug design due to its favorable chemical and biological properties. tandfonline.com

Thioethers, on the other hand, are also present in a variety of pharmaceuticals and natural products. nih.gov The thioether linkage can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The precursor, 3-(methylthio)-1-propanol (methionol), is a naturally occurring compound found in various foods and is a metabolite in organisms like yeast. wikipedia.orgnih.gov

The combination of these two functional groups in this compound suggests a potential for unique biological activities, building upon the established legacy of each component.

Identification of Unexplored Research Avenues and Methodological Challenges

The scarcity of dedicated research on this compound itself points to a wide-open field for investigation.

Unexplored Research Avenues:

Biological Screening: A comprehensive screening of this compound and its derivatives against a wide array of biological targets is a primary unexplored avenue. This could include assays for antibacterial, antifungal, antiviral, and anticancer activity. nih.govresearchgate.net Given the prevalence of sulfonamides in medicine, exploring its potential as an enzyme inhibitor is a logical starting point. rsc.org

Coordination Chemistry: The presence of both sulfur and nitrogen atoms provides potential coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting electronic or magnetic properties.

Polymer Chemistry: The bifunctional nature of the molecule could be exploited in polymer synthesis. It could potentially serve as a monomer or a chain-transfer agent in the preparation of novel sulfur-containing polymers with unique properties.

Methodological Challenges:

Synthesis of Analogs: Developing efficient and versatile synthetic routes to a library of analogs with variations in the alkyl chain and substituents on the sulfonamide nitrogen is crucial for structure-activity relationship (SAR) studies.

Characterization: While standard analytical techniques would be employed, detailed conformational analysis through advanced NMR techniques and computational modeling would be beneficial to understand the molecule's three-dimensional structure and its influence on reactivity and biological activity.

Mechanistic Studies: For any observed biological activity or chemical reactivity, detailed mechanistic studies would be required to understand the underlying processes. For many known sulfonamides, the precise mechanism of action is often not fully elucidated. tandfonline.com

Potential for Novel Chemical Transformations and Applications

The unique combination of a thioether and a sulfonamide in this compound opens up possibilities for novel chemical transformations and applications.

Oxidation Chemistry: The thioether moiety is susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives would have significantly different electronic and steric properties, potentially leading to a modulation of biological activity or new applications in materials science.

Asymmetric Catalysis: The sulfonamide group can act as a hydrogen-bond donor, a key feature in many bifunctional organocatalysts. researchgate.net Exploration of chiral derivatives of this compound as catalysts in asymmetric synthesis is a promising research direction.

Click Chemistry and Bioconjugation: Modification of the sulfonamide or the alkyl chain could allow for the incorporation of "clickable" functional groups, enabling its use in bioconjugation studies to label and track biological molecules.

Agrochemicals: Some thioether sulfonates have been noted for their fungicidal and insecticidal properties, suggesting a potential application for this compound or its derivatives in agriculture. google.com

Challenges and Opportunities in the Synthesis, Characterization, and Mechanistic Understanding of this compound

Synthesis:

Challenges: A common method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine. nih.gov The preparation of the requisite 3-(methylthio)propane-1-sulfonyl chloride may present challenges. An alternative approach could involve the synthesis of 3-mercaptopropanesulfonic acid sodium salt from propane (B168953) sultone and sodium hydrosulfide (B80085), followed by methylation and conversion to the sulfonamide. google.com However, controlling side reactions and ensuring high purity can be difficult. google.com The reduced nucleophilicity of sulfonamides can also pose a challenge in certain coupling reactions. thieme-connect.com

Opportunities: The development of novel, efficient, and environmentally friendly synthetic methods for this compound and its analogs would be a significant contribution. thieme-connect.com This could involve exploring new catalytic systems or one-pot procedures. Recent advances in sulfonamide synthesis, such as desulfinative cross-coupling, could offer new avenues. acs.org

Characterization:

Challenges: Thorough characterization will require a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) and elemental analysis. For crystalline derivatives, X-ray crystallography would provide definitive structural information.

Opportunities: A detailed spectroscopic and crystallographic database for this compound and its derivatives would be an invaluable resource for future research and for understanding its structure-property relationships.

Mechanistic Understanding:

Challenges: Elucidating the mechanism of action for any observed biological activity will require a multidisciplinary approach, including biochemical assays, molecular modeling, and potentially proteomics or metabolomics studies.

Opportunities: A thorough mechanistic understanding could guide the design of more potent and selective analogs for specific applications. For example, understanding how the thioether and sulfonamide groups contribute to binding at a target site could inform the design of next-generation inhibitors.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3-(Methylthio)-1-propanol | 505-10-2 | C4H10OS | 106.19 | 89-90 @ 13 mmHg |

| 1,3-Propanesultone | 1120-71-4 | C3H6O3S | 122.14 | 180 @ 30 mmHg |

| 3-Mercaptopropane-1-sulfonic acid sodium salt | 17636-10-1 | C3H7NaO3S2 | 178.20 | - |

Table 2: Potential Research Areas and Corresponding Methodologies

| Research Area | Key Methodologies | Potential Outcomes |

| Biological Screening | In vitro and in vivo assays (antibacterial, antifungal, anticancer) | Discovery of new therapeutic agents |

| Coordination Chemistry | Synthesis with various metal salts, X-ray crystallography, electrochemical analysis | Novel catalysts, functional materials |

| Polymer Chemistry | Polymerization reactions (e.g., radical, condensation), material characterization (e.g., DSC, TGA) | New polymers with tailored properties |

| Asymmetric Catalysis | Synthesis of chiral derivatives, application in asymmetric reactions (e.g., aldol, Michael addition) | Efficient and selective organocatalysts |

Compound Names Mentioned in this Article

this compound

3-(Methylthio)-1-propanol (Methionol)

3-(Methylthio)propane-1-sulfonyl chloride

3-Mercaptopropanesulfonic acid sodium salt

1,3-Propanesultone

Sodium hydrosulfide

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-(Methylthio)propane-1-sulfonamide?

- Methodological Answer : Synthesis typically involves sulfonation of 3-(methylthio)propylamine derivatives. A common approach is reacting 3-(methylthio)propylamine with sulfonyl chlorides under controlled conditions. For example, reacting with methanesulfonyl chloride in anhydrous dichloromethane at 0–5°C, followed by neutralization with sodium bicarbonate to isolate the sulfonamide . Purity optimization may require column chromatography using silica gel and a gradient of ethyl acetate/hexane.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the methylthio (–SCH) and sulfonamide (–SONH) groups. Compare chemical shifts with analogous sulfonamides (e.g., 3-(Trimethylsilyl)propane-1-sulfonic acid, δ ~2.5–3.5 ppm for methylthio protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak (CHNSO, theoretical m/z 149.05).

- HPLC : Reverse-phase HPLC with UV detection at 220 nm to assess purity (>95%) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods due to potential respiratory irritancy .

- Storage : Store at 2–8°C in airtight containers away from oxidizers and moisture .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What solvents are compatible with this compound for experimental applications?

- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For kinetic studies, use ethanol/water mixtures (70:30 v/v) to enhance solubility .

Advanced Research Questions

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at λ ~260 nm.

- Findings : Stability decreases above pH 9 due to hydrolysis of the sulfonamide group. Below pH 3, protonation of the amine moiety may alter reactivity .

- Recommendation : Use neutral buffers (pH 6–8) for long-term storage .

Q. What analytical challenges arise when quantifying trace impurities in this compound?

- Methodological Answer :

- Impurity Profiling : Common impurities include residual 3-(methylthio)propylamine and sulfonic acid byproducts. Use LC-MS/MS with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid in acetonitrile/water mobile phase .

- Detection Limits : Achieve limits of quantification (LOQ) <0.1% using charged aerosol detection (CAD) for non-UV-active impurities .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase). The sulfonamide group may act as a zinc-binding motif .

- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (LogP ~1.2) and CYP450 inhibition potential .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Methodological Answer :

- Reaction Optimization : Increase stoichiometric excess of sulfonyl chloride (1.2 eq) and use slow addition over 30 minutes to minimize side reactions.

- Workup : Extract the product with ethyl acetate and wash with brine to remove unreacted amines. Final recrystallization in ethanol/water (80:20) improves purity (>98%) .

Key Considerations for Researchers

- Contradictions in Data : While boiling points are extrapolated from analogous compounds (e.g., 3-(methylthio)propylamine at 169°C ), experimental validation is recommended.

- Unresolved Issues : The ecological impact of sulfonamide derivatives remains understudied; conduct OECD 301 biodegradability tests for environmental risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.